Cas no 5747-46-6 (11-Morpholino-dibenzo[b,f][1,4]thiazepine)
5747-46-6 structure
Product Name:11-Morpholino-dibenzo[b,f][1,4]thiazepine
CAS-nummer:5747-46-6
MF:C17H16N2OS
MW:296.386742591858
CID:1068856
PubChem ID:125268551
Update Time:2025-04-20
11-Morpholino-dibenzo[b,f][1,4]thiazepine Chemische en fysische eigenschappen
Naam en identificatie
-
- 11-Morpholino-dibenzo[b,f][1,4]thiazepine
- 5-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-methoxybenzamide
- Quetiapine IMpurity T (Quetiapine Morpholine IMpurity)
- Dibenzo[b,f][1,4]thiazepine, 11-(4-morpholinyl)-
- UNII-O7AT7RKY8M
- Quetiapine fumarate impurity T [EP]
- O7AT7RKY8M
- Dibenzo(b,f)(1,4)thiazepine, 11-(4-morpholinyl)-
- 11-(Morpholin-4-yl)dibenzo(b,f)(1,4)thiazepine
- 5747-46-6
- 11-(Morpholin-4-yl)dibenzo[b,f][1,4]thiazepine
- Dibenzo[b,f][1,4]thiazepine, 11-(4-morpholinyl)-; Dibenzo[b,f][1,4]thiazepine, 11-morpholino-; Quetiapine Fumarate Imp. T (EP); Quetiapine Fumarate Impurity T; Quetiapine Impurity T
- QUETIAPINE FUMARATE IMPURITY T [EP IMPURITY]
-
- Inchi: 1S/C17H16N2OS/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)18-14-6-2-4-8-16(14)21-15/h1-8H,9-12H2
- InChI-sleutel: KWTXAMKTVXUNSP-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2N=C(C2C=CC=CC1=2)N1CCOCC1
Berekende eigenschappen
- Exacte massa: 429.97989
- Monoisotopische massa: 429.98
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 5
- Complexiteit: 473
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 91.7A^2
- XLogP3: 2.8
Experimentele eigenschappen
- Dichtheid: 1.573
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.631
- PSA: 59.59
11-Morpholino-dibenzo[b,f][1,4]thiazepine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at recommended temperature
11-Morpholino-dibenzo[b,f][1,4]thiazepine Gerelateerde literatuur
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Wan Lab Chip, 2020,20, 4528-4538
5747-46-6 (11-Morpholino-dibenzo[b,f][1,4]thiazepine) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie